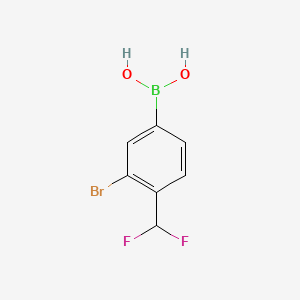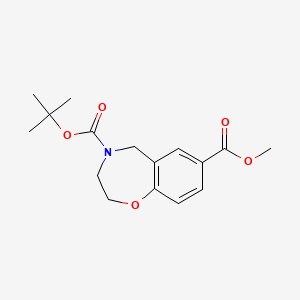
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxazepine ring system, which is a seven-membered ring containing both nitrogen and oxygen atoms, along with tert-butyl and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable amine with a diester can lead to the formation of the benzoxazepine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) may be employed for purification.
化学反応の分析
Types of Reactions
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized benzoxazepine compounds.
科学的研究の応用
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological targets. It may serve as a probe for studying enzyme activity or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its benzoxazepine core is a common motif in pharmacologically active compounds.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the dicarboxylate groups, which may affect its reactivity and biological activity.
7-Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate: Lacks the tert-butyl group, which can influence its steric properties and interactions with targets.
4-Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate: Lacks the methyl group, which may alter its electronic properties and reactivity.
Uniqueness
The presence of both tert-butyl and methyl groups, along with the dicarboxylate functionality, makes 4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
特性
IUPAC Name |
4-O-tert-butyl 7-O-methyl 3,5-dihydro-2H-1,4-benzoxazepine-4,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(19)17-7-8-21-13-6-5-11(14(18)20-4)9-12(13)10-17/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTOZOQTBOWGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

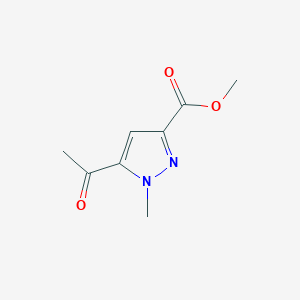
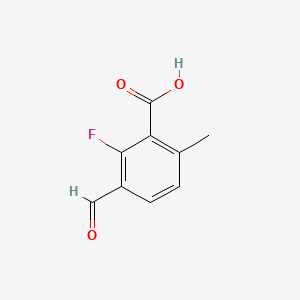


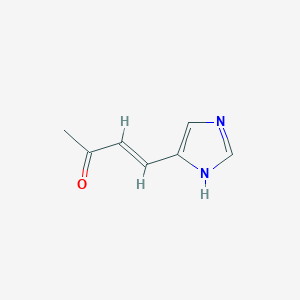
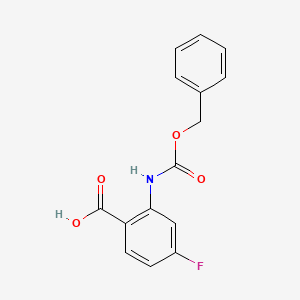
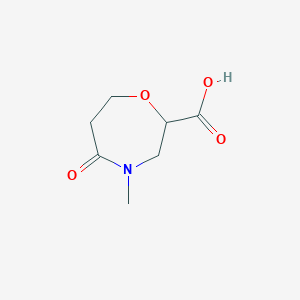
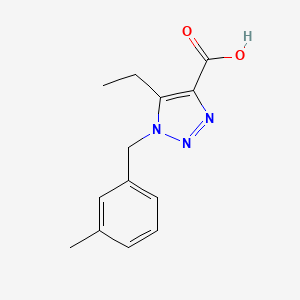

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)


